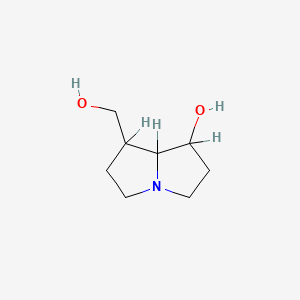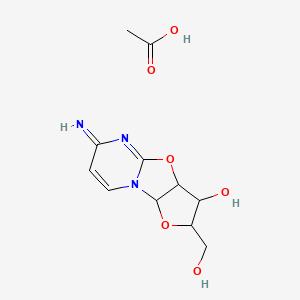
エンド-テトラヒドロジシクロペンタジエン
説明
Synthesis Analysis
The synthesis of the octahydro-1,6-methano-1H-indene framework, which is related to the compound , has been successfully achieved through chemoenzymatic and enantioselective assembly. Key techniques utilized in its synthesis include Diels–Alder cycloaddition, oxa-di-π-methane rearrangement, and intramolecular enolate alkylation steps. This approach allows for the preparation of enantiomerically pure forms of the target framework and highlights distinct strategies for selective synthesis (Dietinger et al., 2010).
Molecular Structure Analysis
A novel synthesis route for 2,3‐Dihydro‐1,3‐methano‐1H‐indene has been developed, providing insights into the molecular structure of related compounds. This research utilized bicyclo[2.1.1]hex-2-ene as a starting material, leading to an in-depth analysis and simulation of NMR spectra, which offered corrections to previously published coupling constants. This study provides valuable information on the molecular structure and electronic characteristics of the compound (Christl & Cohrs, 2015).
Chemical Reactions and Properties
Investigations into the bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene reveal significant insights into the compound's chemical reactivity. These studies show that thermal and photochemical bromination processes lead to the formation of isomeric tetrabromides and further bromination of the double bond formed as an intermediate functional group. The mechanism proposed for the product distribution provides a deeper understanding of the compound's chemical properties and reactivity patterns (Ozer et al., 2013).
Physical Properties Analysis
The study of the fragmentation behavior of the endo- and exo-octahydro-4,7-methano-1H-indene systems through electron impact reveals critical aspects of the compound's physical properties. The investigation, supported by deuterium labeling, identified two generic fragmentation patterns: molecule bisection and the loss of various alkyl fragments. This research contributes to our understanding of the compound's stability and fragmentation under electron impact (Inman & Serve, 1982).
Chemical Properties Analysis
The palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes highlights the compound's versatile chemical properties. This methodology allows for the preparation of biologically important indenes with various substituents, showcasing the compound's potential in synthetic and medicinal chemistry applications. The approach offers a combinatorial preparation method for unsymmetrically substituted 1H-indenes, which could not be achieved through previous synthetic routes (Tsukamoto et al., 2007).
科学的研究の応用
水素異性化
エンド-テトラヒドロジシクロペンタジエン (endo-THDCPD) は、エキソ-テトラヒドロジシクロペンタジエン (exo-THDCPD) に水素異性化することができます。このプロセスは、0.3 wt% の Pt を担持したゼオライト上で実施されています。 ゼオライトの細孔構造と酸性度は、水素異性化プロセスに大きな影響を与えます {svg_1}.
触媒研究
エンド-THDCPD のエキソ-THDCPD への異性化は、バッチ反応器で AlCl3 触媒を用いて研究されています。 温度、触媒負荷量、および溶媒の種類と量の異性化速度への影響が調査されました {svg_2}.
燃料用途
エンド-THDCPD は、一般的な高エネルギー密度液体燃料であるジェット推進剤 10 (JP-10) の成分です。 JP-10 燃料は 98.5% のエキソ-THDCPD を含み、残りはエンド-THDCPD です {svg_3}.
ファインケミカルの生産
エンド-THDCPD の異性化によって合成できるエキソ-THDCPD は、ローリングオイル、塗料、界面活性剤の製造のためのファインケミカルとして利用できます {svg_4}.
工業バッチ運転
現在、エキソ-THDCPD は、工業バッチ運転でアルミニウムクロリド (AlCl3) を触媒として使用して、エンド-THDCPD の異性化によって合成されています {svg_5}.
失活研究
コークスの深刻な生成によって引き起こされる急速な失活は、エンド-THDCPD からエキソ-THDCPD への触媒異性化における大きな課題です {svg_6}.
作用機序
Target of Action
Endo-Tetrahydrodicyclopentadiene, also known as (3aR,4R,7S,7aS)-rel-Octahydro-1H-4,7-methanoindene, primarily targets the process of hydroisomerization . The compound interacts with catalysts, such as zeolites loaded with platinum, to facilitate the isomerization process .
Mode of Action
The compound undergoes a catalytic isomerization process, transforming from endo-Tetrahydrodicyclopentadiene (endo-THDCPD) into exo-Tetrahydrodicyclopentadiene (exo-THDCPD) over zeolites loaded with platinum . This process is significantly influenced by both the pore structure and acidity of the zeolites .
Biochemical Pathways
The primary biochemical pathway involved in the action of endo-Tetrahydrodicyclopentadiene is the hydroisomerization of endo-THDCPD into exo-THDCPD . This process involves the transformation of the compound’s structure, facilitated by catalysts such as zeolites loaded with platinum .
Result of Action
The result of the action of endo-Tetrahydrodicyclopentadiene is the production of exo-Tetrahydrodicyclopentadiene (exo-THDCPD) . Exo-THDCPD is a key ingredient in JP-10 fuel, a high-energy-density liquid fuel used in many military applications .
特性
IUPAC Name |
(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXSORODABQKT-YNFQOJQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883895 | |
| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2825-83-4 | |
| Record name | endo-Tetrahydrodicyclopentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of endo-THDCPD?
A1: Endo-THDCPD has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
Q2: Is endo-THDCPD stable at high temperatures?
A2: Endo-THDCPD exhibits thermal decomposition at elevated temperatures. Studies using DSC and TGDTG have shown that the decomposition process is endothermic and results in the formation of small molecular compounds, including C1-C5 alkynes, alkenes, and alkanes.
Q3: What is the significance of isomerizing endo-THDCPD to exo-THDCPD?
A3: Exo-THDCPD, the isomer of endo-THDCPD, is a high-energy-density liquid fuel with desirable properties like high density, high heating value, and low viscosity at low temperatures. Therefore, isomerizing endo-THDCPD to exo-THDCPD is crucial for producing a viable fuel source.
Q4: What catalysts are commonly used for the isomerization of endo-THDCPD to exo-THDCPD?
A4: Various catalysts have been explored for this isomerization, including:* Lewis Acids: AlCl3 is widely used but suffers from drawbacks like difficulty in separation and environmental concerns. , * Zeolites: H-type zeolites, particularly HY zeolites, offer a promising alternative due to their large pore size and tunable acidity. * Heteropolyacids: Cesium-substituted heteropolyacids have demonstrated high activity in isomerization reactions. * Ionic Liquids: Chloroaluminate ionic liquids, both unsupported and clay-supported, have been investigated as catalysts and solvents for endo-THDCPD isomerization. ,
Q5: What factors influence the selectivity of endo-THDCPD isomerization?
A5: The selectivity towards exo-THDCPD is affected by factors such as:* Catalyst Acidity: Stronger Lewis acid sites on supported catalysts generally favor exo-THDCPD formation, while stronger Brønsted acid sites can lead to further isomerization to adamantane. * Reaction Temperature: Higher temperatures can increase the formation of byproducts like cyclopentadiene (CPD) and oligomers.
Q6: Can endo-THDCPD be directly used as a fuel?
A6: While endo-THDCPD itself is a high-energy-density hydrocarbon, its direct use as a fuel is limited. Its isomer, exo-THDCPD, possesses more desirable properties for fuel applications, making isomerization a crucial step.
Q7: Besides isomerization, what other reactions involving endo-THDCPD are of interest?
A7: Other important reactions include:* Hydrogenation: Dicyclopentadiene (DCPD) can be hydrogenated to produce endo-THDCPD. This reaction is typically carried out using nickel-based catalysts, such as Ni/HY catalysts. * Adamantane Synthesis: Endo-THDCPD can be converted to adamantane, a high-energy cage hydrocarbon, using catalysts like AlCl3, supported heteropoly acids (e.g., PW/C), or modified molecular sieves (e.g., SZ/REY). , ,
Q8: Have there been any computational studies on endo-THDCPD and its reactions?
A8: Yes, computational methods have been applied to study endo-THDCPD:* Conformational Analysis: NMR studies, coupled with computational calculations, have been used to investigate the conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. The anisotropic effects of functional groups in 1H NMR spectra were found to be related to spatial nucleus independent chemical shifts (NICS), providing insights into the conformational states. * Kinetic Modeling: Kinetic models based on the Langmuir-Hinshelwood mechanism have been developed for the hydrogenation of DCPD to endo-THDCPD over Pd/Al2O3 catalysts. These models provide insights into the reaction mechanism and allow for reactor design and optimization.
Q9: Are there alternative fuels with properties comparable to exo-THDCPD?
A9: Research on high-energy-density fuels is ongoing, with several alternatives and potential substitutes for exo-THDCPD under investigation. These include other cyclic hydrocarbons, strained hydrocarbons, and nitrogen-containing compounds.
Q10: What are the environmental concerns related to endo-THDCPD and its production?
A10: While endo-THDCPD itself is not known to be highly toxic, its production and the use of certain catalysts like AlCl3 raise environmental concerns. Research focuses on developing more sustainable and environmentally friendly catalytic processes, such as using zeolites or ionic liquids. ,
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)
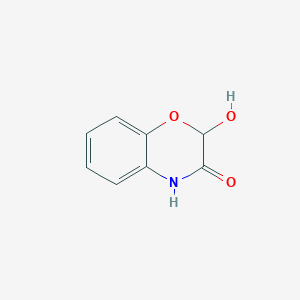
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)
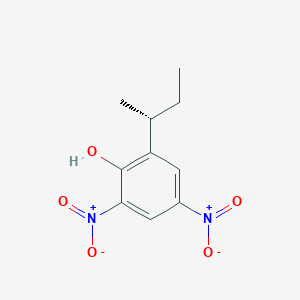
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)

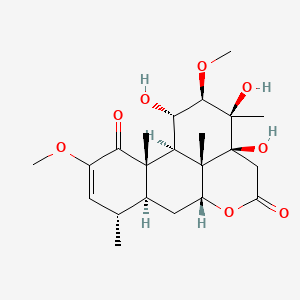
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)

